Cas no 170959-36-1 (5-methyl-1,3-oxazole-4-carbohydrazide)
5-methyl-1,3-oxazole-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 5-Methyloxazole-4-carbohydrazide
- 4-Oxazolecarboxylicacid,5-methyl-,hydrazide(9CI)
- 5-METHYL-1,3-OXAZOLE-4-CARBOHYDRAZIDE
- AKOS005138147
- CS-0246702
- BS-37440
- 170959-36-1
- MFCD18447663
- EN300-3402286
- 5-methyl-1,3-oxazole-4-carbohydrazide
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- MDL: MFCD18447663
- Inchi: 1S/C5H7N3O2/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9)
- InChI Key: LORNCPMVORWVFB-UHFFFAOYSA-N
- SMILES: O1C=NC(C(NN)=O)=C1C
Computed Properties
- Exact Mass: 141.053826475g/mol
- Monoisotopic Mass: 141.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 81.2Ų
5-methyl-1,3-oxazole-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497930-100mg |
5-methyl-1,3-oxazole-4-carbohydrazide |
170959-36-1 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497930-500mg |
5-methyl-1,3-oxazole-4-carbohydrazide |
170959-36-1 | 500mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B497930-1g |
5-methyl-1,3-oxazole-4-carbohydrazide |
170959-36-1 | 1g |
$ 230.00 | 2022-06-07 | ||
| abcr | AB294399-1 g |
5-Methyl-1,3-oxazole-4-carbohydrazide, 95%; . |
170959-36-1 | 95% | 1 g |
€179.70 | 2023-07-20 | |
| abcr | AB294399-5 g |
5-Methyl-1,3-oxazole-4-carbohydrazide, 95%; . |
170959-36-1 | 95% | 5g |
€365.50 | 2023-05-19 | |
| abcr | AB294399-10 g |
5-Methyl-1,3-oxazole-4-carbohydrazide, 95%; . |
170959-36-1 | 95% | 10g |
€407.40 | 2022-06-11 | |
| Chemenu | CM276149-5g |
5-Methyloxazole-4-carbohydrazide |
170959-36-1 | 95% | 5g |
$*** | 2023-03-30 | |
| Enamine | EN300-3402286-1g |
5-methyl-1,3-oxazole-4-carbohydrazide |
170959-36-1 | 95% | 1g |
$62.0 | 2023-09-03 | |
| Enamine | EN300-3402286-5g |
5-methyl-1,3-oxazole-4-carbohydrazide |
170959-36-1 | 95% | 5g |
$176.0 | 2023-09-03 | |
| Enamine | EN300-3402286-10g |
5-methyl-1,3-oxazole-4-carbohydrazide |
170959-36-1 | 95% | 10g |
$294.0 | 2023-09-03 |
5-methyl-1,3-oxazole-4-carbohydrazide Suppliers
5-methyl-1,3-oxazole-4-carbohydrazide Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 5-methyl-1,3-oxazole-4-carbohydrazide
Recent Advances in the Study of 5-methyl-1,3-oxazole-4-carbohydrazide (CAS: 170959-36-1) in Chemical Biology and Pharmaceutical Research
The compound 5-methyl-1,3-oxazole-4-carbohydrazide (CAS: 170959-36-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its oxazole core and carbohydrazide functional group, has demonstrated promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, leveraging its unique chemical structure to interact with various biological targets.
One of the key areas of research involving 5-methyl-1,3-oxazole-4-carbohydrazide is its role as a building block in the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of kinase inhibitors, where the carbohydrazide moiety was found to enhance binding affinity to ATP-binding sites. The study reported that derivatives of this compound exhibited potent inhibitory activity against several cancer-related kinases, suggesting its potential as a lead compound for anticancer drug development.
In addition to its applications in oncology, 5-methyl-1,3-oxazole-4-carbohydrazide has also been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication detailed the synthesis and evaluation of a series of carbohydrazide derivatives, including 170959-36-1, against multidrug-resistant bacterial strains. The results indicated that these compounds exhibited broad-spectrum activity, particularly against Gram-positive bacteria, with minimal cytotoxicity to mammalian cells. This finding underscores the compound's potential as a starting point for developing new antibiotics to address the growing threat of antimicrobial resistance.
Another notable advancement is the use of 5-methyl-1,3-oxazole-4-carbohydrazide in the design of anti-inflammatory agents. Researchers have exploited its ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. A 2022 study in European Journal of Medicinal Chemistry demonstrated that structural modifications of this compound led to significant reductions in pro-inflammatory cytokine production in vitro and in vivo, suggesting its utility in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic and toxicological profiles of 5-methyl-1,3-oxazole-4-carbohydrazide and its derivatives have also been a focus of recent investigations. Advanced computational modeling and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have provided valuable insights into the compound's drug-likeness. These studies have identified potential metabolic liabilities, such as susceptibility to hydrolysis, which are now being addressed through targeted structural optimization efforts.
Looking ahead, the versatility of 5-methyl-1,3-oxazole-4-carbohydrazide as a pharmacophore continues to inspire innovative research directions. Current studies are exploring its application in targeted drug delivery systems, where its chemical functionality can be leveraged for conjugation with nanoparticles or antibodies. Additionally, its potential in combination therapies, particularly with existing anticancer or antimicrobial agents, is being actively investigated to enhance therapeutic efficacy while minimizing resistance development.
In conclusion, 5-methyl-1,3-oxazole-4-carbohydrazide (CAS: 170959-36-1) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for drug discovery across multiple therapeutic areas. As research progresses, further optimization of its derivatives and elucidation of their mechanisms of action will likely yield novel therapeutic candidates with improved efficacy and safety profiles.
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